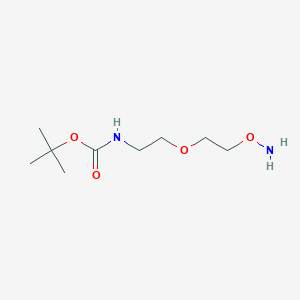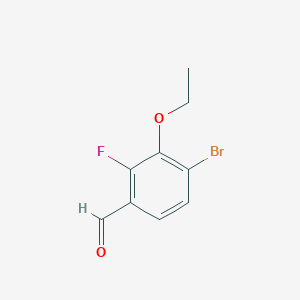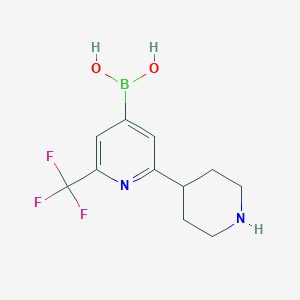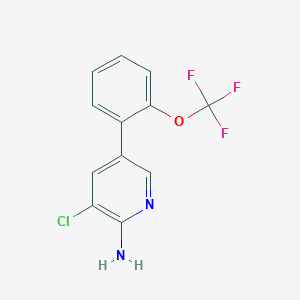![molecular formula C19H17NO3S B14078688 1-[1-(Benzenesulfonyl)-1H-indol-3-yl]-3-methylbut-2-en-1-one CAS No. 102210-80-0](/img/structure/B14078688.png)
1-[1-(Benzenesulfonyl)-1H-indol-3-yl]-3-methylbut-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Buten-1-one, 3-methyl-1-[1-(phenylsulfonyl)-1H-indol-3-yl]- is a complex organic compound that features an indole nucleus. . This compound, in particular, combines the structural elements of indole with a phenylsulfonyl group, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Buten-1-one, 3-methyl-1-[1-(phenylsulfonyl)-1H-indol-3-yl]- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable processes such as continuous flow chemistry.
Analyse Des Réactions Chimiques
Types of Reactions
2-Buten-1-one, 3-methyl-1-[1-(phenylsulfonyl)-1H-indol-3-yl]- can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Halogens (e.g., Br₂) in the presence of a catalyst like iron (Fe).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
2-Buten-1-one, 3-methyl-1-[1-(phenylsulfonyl)-1H-indol-3-yl]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Buten-1-one, 3-methyl-1-[1-(phenylsulfonyl)-1H-indol-3-yl]- involves its interaction with various molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, which can modulate biological activities . The phenylsulfonyl group may enhance the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-1-phenyl-2-buten-1-one: Shares a similar but simpler structure, lacking the indole and phenylsulfonyl groups.
2-Methyl-3-buten-1-ol: Another related compound, but with different functional groups and properties.
Uniqueness
What sets 2-Buten-1-one, 3-methyl-1-[1-(phenylsulfonyl)-1H-indol-3-yl]- apart is its combination of the indole nucleus and the phenylsulfonyl group. This unique structure imparts a range of biological activities and makes it a versatile compound for various scientific applications.
Propriétés
Numéro CAS |
102210-80-0 |
|---|---|
Formule moléculaire |
C19H17NO3S |
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
1-[1-(benzenesulfonyl)indol-3-yl]-3-methylbut-2-en-1-one |
InChI |
InChI=1S/C19H17NO3S/c1-14(2)12-19(21)17-13-20(18-11-7-6-10-16(17)18)24(22,23)15-8-4-3-5-9-15/h3-13H,1-2H3 |
Clé InChI |
FMTZUGJMIWPGDX-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)C1=CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 1,1-difluoro-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B14078610.png)
![dibenzyl (4aR,7aS)-hexahydrothieno[3,4-b]pyrazine-1,4-dicarboxylate](/img/structure/B14078621.png)

![N-[1,10-di(anthracen-9-yl)-12-oxo-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14078630.png)


![benzyl (1,3-dimethyl-2,4-dioxo-1,2,3,4,6,7-hexahydro-8H-imidazo[2,1-f]purin-8-yl)acetate](/img/structure/B14078654.png)
![6-amino-2-(4-propan-2-ylphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione](/img/structure/B14078662.png)

![[2,3'-Bipyridin]-4-ylboronic acid](/img/structure/B14078679.png)
![Propanenitrile, 3,3,3-trifluoro-2-(trifluoromethyl)-2-[(trimethylsilyl)oxy]-](/img/structure/B14078683.png)
![Trimethyl[(2-(trifluoromethyl)phenyl)ethynyl]silane](/img/structure/B14078686.png)
![3-Methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine](/img/structure/B14078695.png)
![tert-butyl 3-iodo-1-methyl-4H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B14078703.png)
